

Pivaloyltrifluoroacetone: A Comprehensive Technical Guide to its Chemical Structure and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione*

Cat. No.: *B1206878*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivaloyltrifluoroacetone, systematically known as **1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione**, is a fluorinated β -diketone of significant interest in various chemical and pharmaceutical applications. Its unique structural features, combining a bulky pivaloyl group with a highly electronegative trifluoroacetyl moiety, give rise to distinct chemical properties and reactivity. This technical guide provides an in-depth overview of the chemical structure, identification, and analytical methodologies for pivaloyltrifluoroacetone, serving as a crucial resource for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Identification

The correct chemical identity of the compound commonly referred to as pivaloyltrifluoroacetone is **1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione**. A persistent ambiguity in nomenclature exists, with some databases misdirecting to "pivalylfluoroacetone," a different chemical entity. The structure of pivaloyltrifluoroacetone is characterized by a hexane-2,4-dione backbone, with a trifluoromethyl group at the C1 position and two methyl groups at the C5 position.

Table 1: Chemical Identifiers for Pivaloyltrifluoroacetone

Identifier	Value
Systematic Name	1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione
Common Name	Pivaloyltrifluoroacetone
CAS Number	22767-90-4[1][2][3][4]
Molecular Formula	C ₈ H ₁₁ F ₃ O ₂ [1][3]
Molecular Weight	196.17 g/mol [1]
InChI	InChI=1S/C8H11F3O2/c1-7(2,3)5(12)4-6(13)8(9,10)11/h4H2,1-3H3[3]
InChIKey	BVPKYBMUQDZTJH-UHFFFAOYSA-N[3]
SMILES	CC(C)(C)C(=O)CC(=O)C(F)(F)F[3]

Physicochemical Properties

The physical and chemical properties of pivaloyltrifluoroacetone are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental setups.

Table 2: Physicochemical Properties of Pivaloyltrifluoroacetone

Property	Value	Source
Appearance	Colorless to pale yellow liquid	Cymit Química
Boiling Point	138-141 °C	ChemicalBook[2]
Density	1.129 g/mL at 25 °C	ChemicalBook[2]
Refractive Index (n _{20/D})	1.407	ChemicalBook[2]
Flash Point	41 °C (105.8 °F) - closed cup	Sigma-Aldrich

Analytical Characterization

A thorough analytical characterization is paramount for confirming the identity and purity of pivaloyltrifluoroacetone. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

While direct access to full spectral data for **1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione** was not available in the initial search, several chemical suppliers indicate the availability of such data.

Table 3: Summary of Available Analytical Data for Pivaloyltrifluoroacetone

Analytical Technique	Data Availability
¹ H NMR	Indicated as available by ChemicalBook[5]
¹³ C NMR	Spectrum available from ChemicalBook[6]
Mass Spectrum (MS)	Spectrum available from ChemicalBook[5]
Infrared (IR) Spectrum	Indicated as available by ChemicalBook[5]

Experimental Protocols

Detailed experimental protocols for the specific analysis of pivaloyltrifluoroacetone are not readily published. However, based on its chemical nature as a volatile, fluorinated β -diketone, the following general protocols can be adapted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Methodology:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of pivaloyltrifluoroacetone in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

- Instrument Parameters (^1H NMR):
 - Spectrometer: 300-500 MHz NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on the sample concentration.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 75-125 MHz NMR spectrometer.
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128-1024, due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Integrate the signals in the ^1H NMR spectrum to determine proton ratios.
 - Reference the chemical shifts to the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of pivaloyltrifluoroacetone and to identify any volatile impurities.

Methodology:

- Sample Preparation:
 - Prepare a dilute solution of pivaloyltrifluoroacetone (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC-MS System:
 - Gas Chromatograph: Equipped with a capillary column suitable for volatile organic compounds (e.g., DB-5ms, HP-5ms).
 - Mass Spectrometer: Capable of electron ionization (EI).
- Instrumental Conditions:
 - Injection Volume: 1 μ L.
 - Injector Temperature: 250 $^{\circ}$ C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program:
 - Initial temperature: 50 $^{\circ}$ C, hold for 2 minutes.
 - Ramp: Increase to 250 $^{\circ}$ C at a rate of 10 $^{\circ}$ C/min.
 - Final hold: Hold at 250 $^{\circ}$ C for 5 minutes.
 - MS Transfer Line Temperature: 280 $^{\circ}$ C.
 - Ion Source Temperature: 230 $^{\circ}$ C.
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-400.
- Data Analysis:

- Identify the peak corresponding to pivaloyltrifluoroacetone based on its retention time and mass spectrum.
- Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.
- Calculate the purity based on the relative peak areas.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in pivaloyltrifluoroacetone.

Methodology:

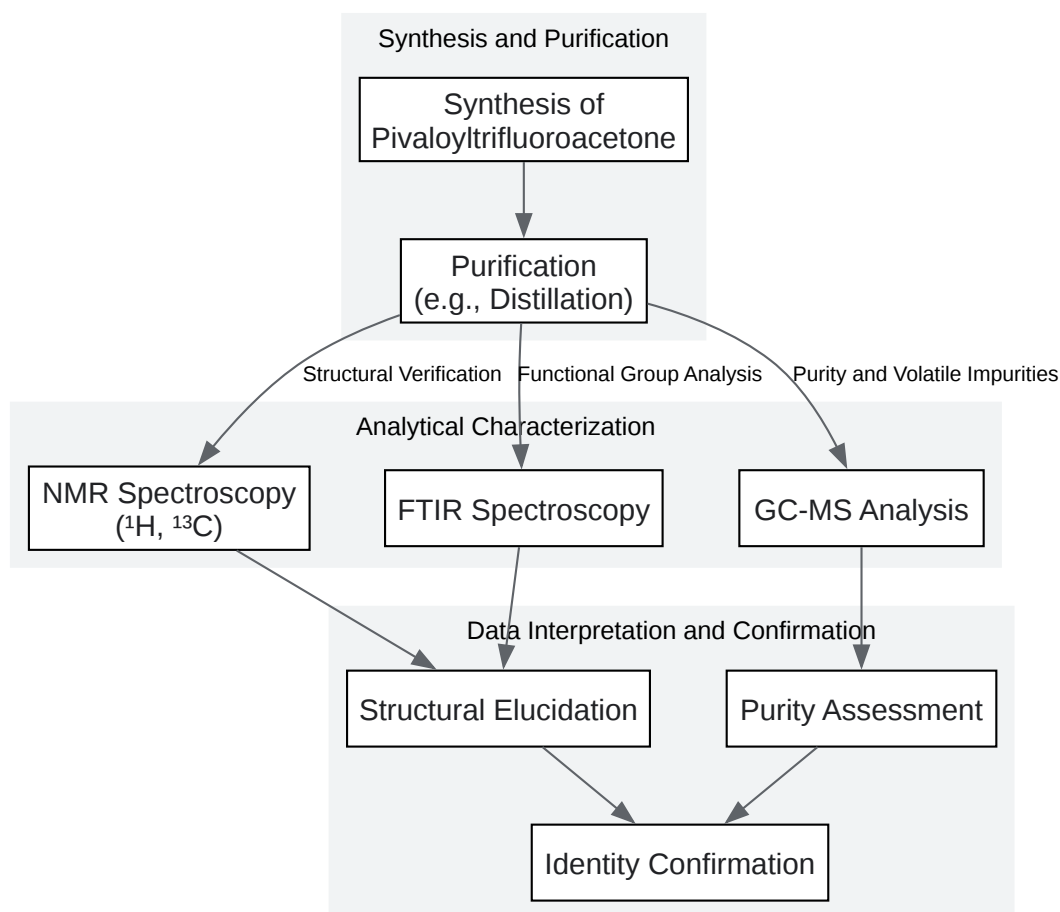
- Sample Preparation (Neat Liquid):
 - Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrument Parameters:
 - Spectrometer: FTIR spectrometer.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Acquisition and Processing:
 - Acquire a background spectrum of the empty salt plates or the clean ATR crystal.
 - Acquire the sample spectrum.

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify the characteristic absorption bands for the carbonyl (C=O), C-F, and C-H functional groups.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the chemical analysis and characterization of pivaloyltrifluoroacetone.

Analytical Workflow for Pivaloyltrifluoroacetone



[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis, purification, and analytical characterization of pivaloyltrifluoroacetone.

Conclusion

This technical guide provides a consolidated resource for the chemical structure, properties, and analysis of pivaloyltrifluoroacetone (**1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione**). By clarifying its chemical identity and providing adaptable analytical protocols, this document aims to support researchers and professionals in their work with this versatile fluorinated compound, ensuring accurate and reproducible results in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 22767-90-4 | CAS DataBase [m.chemicalbook.com]
- 3. CAS 22767-90-4: 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedio... [cymitquimica.com]
- 4. 2,4-Hexanedione, 1,1,1-trifluoro-5,5-dimethyl- (CAS 22767-90-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1,1,1-TRIFLUORO-5,5-DIMETHYL-2,4-HEXANEDIONE(22767-90-4) MS spectrum [chemicalbook.com]
- 6. 1,1,1-TRIFLUORO-5,5-DIMETHYL-2,4-HEXANEDIONE(22767-90-4) ¹³C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Pivaloyltrifluoroacetone: A Comprehensive Technical Guide to its Chemical Structure and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1206878#pivaloyltrifluoroacetone-chemical-structure-and-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com